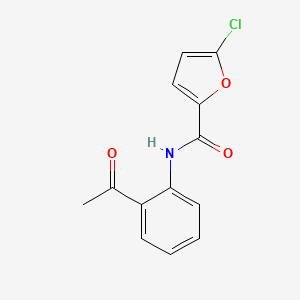
N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide, also known as ACPC, is a synthetic compound that has been widely used in scientific research due to its unique properties. ACPC belongs to the class of compounds known as furan carboxamides, which have been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide involves its ability to bind to the glycine site of the NMDA receptor, which enhances the receptor's function. This results in increased calcium influx into the cell, which leads to the activation of various signaling pathways that are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a process that is involved in learning and memory. N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide has also been found to increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various physiological processes such as motor function and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide in lab experiments is its ability to enhance the function of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide in scientific research. One area of interest is the use of N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide in the study of synaptic plasticity and the role of the NMDA receptor in learning and memory. Additionally, the development of new analogs of N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide with improved properties could lead to the discovery of new therapeutic agents for various neurological disorders.
Métodos De Síntesis
The synthesis of N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide involves the reaction of 2-acetylphenol with 5-chlorofuran-2-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide has been widely used in scientific research as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in various physiological processes such as learning and memory. N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide has been found to enhance the function of the NMDA receptor, which has led to its use in studies related to neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8(16)9-4-2-3-5-10(9)15-13(17)11-6-7-12(14)18-11/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDKTUSPFZEMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-5-chlorofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)
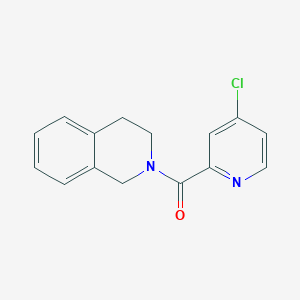
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)
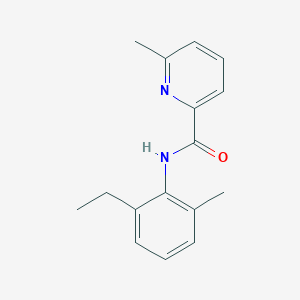



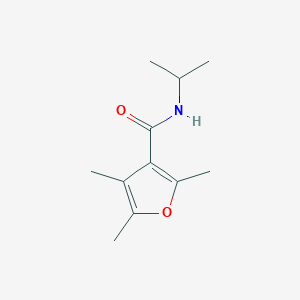
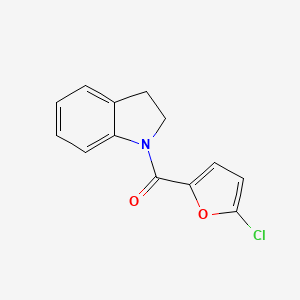
![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)

